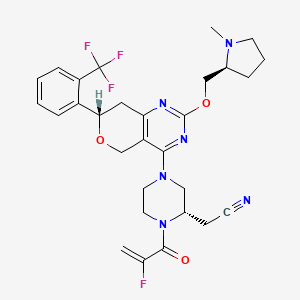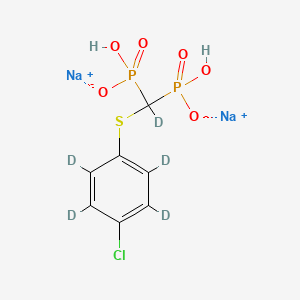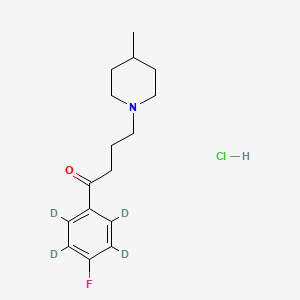
Melperone Hydrochloride-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylperone-d4 (hydrochloride) is a deuterated form of melperone hydrochloride, an atypical antipsychotic of the butyrophenone chemical class. It is primarily used as an internal standard for the quantification of melperone in various analytical applications . The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms in the molecule, enhancing its stability and making it suitable for precise analytical measurements .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylperone-d4 (hydrochloride) involves the incorporation of deuterium atoms into the melperone molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium in the presence of a deuterium source and a suitable catalyst . The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of Methylperone-d4 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms . The final product is then purified through crystallization and other separation techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Methylperone-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methylperone-d4 (hydrochloride) has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of melperone.
Neuroscience: Employed in studies investigating the pharmacokinetics and pharmacodynamics of melperone and related compounds.
Pharmacology: Utilized in research on the binding affinities and receptor interactions of antipsychotic drugs.
Medicinal Chemistry: Aids in the development of new antipsychotic agents by providing a stable reference compound for analytical measurements.
Mecanismo De Acción
The mechanism of action of Methylperone-d4 (hydrochloride) is similar to that of melperone. It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors . By blocking these receptors, the compound helps to alleviate symptoms of psychosis and other psychiatric disorders . The deuterium atoms in Methylperone-d4 (hydrochloride) do not significantly alter its pharmacological activity but enhance its stability for analytical purposes .
Comparación Con Compuestos Similares
Similar Compounds
Melperone: The non-deuterated form of Methylperone-d4 (hydrochloride), used as an antipsychotic.
Haloperidol: Another butyrophenone antipsychotic with a similar mechanism of action.
Clozapine: An atypical antipsychotic with a broader receptor profile.
Uniqueness
Methylperone-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal internal standard for analytical applications . This distinguishes it from other similar compounds that do not have deuterium incorporation .
Propiedades
Fórmula molecular |
C16H23ClFNO |
|---|---|
Peso molecular |
303.83 g/mol |
Nombre IUPAC |
4-(4-methylpiperidin-1-yl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H/i4D,5D,6D,7D; |
Clave InChI |
MQHYXXIJLKFQGY-OAIJHCBKSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)C)[2H])[2H])F)[2H].Cl |
SMILES canónico |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


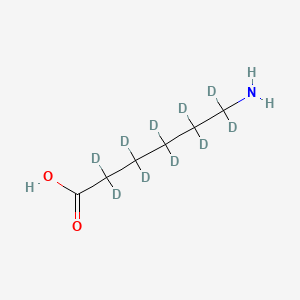


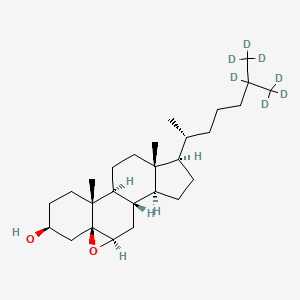
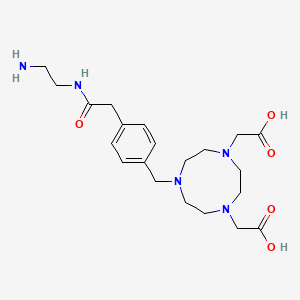
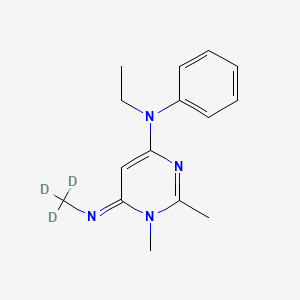
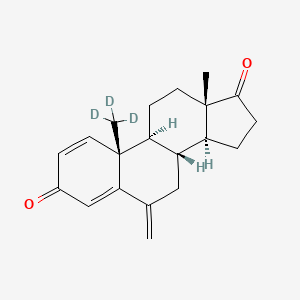
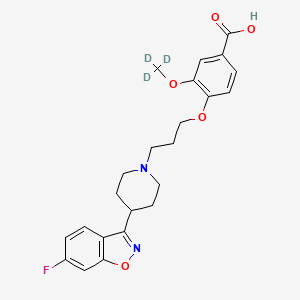

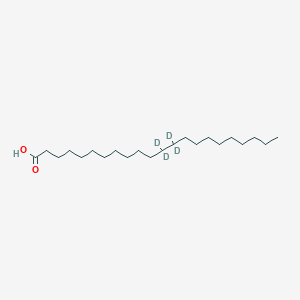
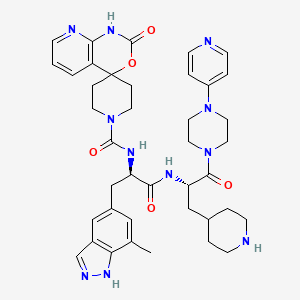
![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
